Enhanced Lipophilicity (LogP) Drives Different Pharmacokinetic and Solubility Profiles vs. Unsubstituted Core
5-Bromobenzo[b]thiophene-2-carbonitrile exhibits a significantly higher calculated lipophilicity compared to the unsubstituted benzo[b]thiophene-2-carbonitrile. The consensus LogP (cLogP) value for the target compound is 3.27 , while the unsubstituted analog has an XLogP3-AA value of 3.0 [1]. This 0.27 unit increase in cLogP represents a measurable difference in hydrophobicity. This is consistent with the introduction of the electron-withdrawing bromine atom, which also impacts the compound's aqueous solubility. The target compound shows a calculated solubility of 0.0154 mg/mL, classifying it as 'Moderately soluble' .
| Evidence Dimension | Lipophilicity (Consensus LogP / XLogP3) |
|---|---|
| Target Compound Data | Consensus Log P o/w: 3.27 |
| Comparator Or Baseline | Benzo[b]thiophene-2-carbonitrile (CAS 55219-11-9): XLogP3-AA: 3.0 |
| Quantified Difference | Δ LogP ≈ +0.27 (higher lipophilicity for target compound) |
| Conditions | In silico calculation via XLOGP3 and consensus methods (PubChem / Bidepharm). |
Why This Matters
This quantifiable difference in lipophilicity is meaningful for procurement when solubility and membrane permeability are critical factors in assay design, as it directly influences compound handling and potential bioactivity.
- [1] PubChem. Benzo[b]thiophene-2-carbonitrile. Compound Summary. View Source
